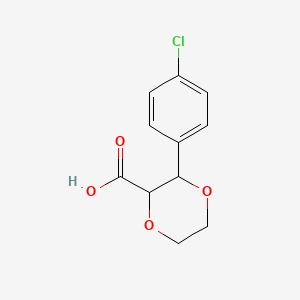
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Degradation
Research on photocatalytic degradation, particularly involving chlorophenyl compounds, has shown significant potential in environmental applications. For instance, studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in aqueous TiO2 suspensions under UV light highlight the capability of photocatalytic processes to decompose complex organic pollutants into less harmful substances. This process involves hydroxyl radicals and direct hole oxidation, leading to mineralization and the breakdown of the aromatic ring structures (Yunfu. Sun & J. Pignatello, 1995).
Electrochemical Oxidation
The electrochemical oxidation method, including processes like anodic oxidation and electro-Fenton, has been applied to degrade chlorophenol compounds. This approach generates oxidizing species like hydroxyl radicals from electrogenerated H2O2, effectively breaking down chlorinated organic molecules. The complete mineralization of compounds such as 4-chlorophenol has been achieved, illustrating the potential for removing toxic contaminants from wastewater (E. Brillas, Roser Sauleda, & J. Casado, 1998).
Advanced Oxidation Processes
Studies on advanced oxidation processes (AOPs) for wastewater treatment have identified various intermediates in the degradation pathways of chlorinated organic acids. These findings are crucial for understanding the reaction mechanisms and optimizing the treatment processes for environmental remediation. For example, the identification of intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and UV light provides insight into the efficiency of AOPs in breaking down persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have demonstrated potential in environmental monitoring and remediation. These MOFs can act as luminescent sensors for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) with high selectivity and sensitivity. Additionally, they show promise for trapping and removing pesticides from aqueous solutions, showcasing an innovative approach to pollution control and environmental protection (Yang Zhao et al., 2017).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJGKXYYRNZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
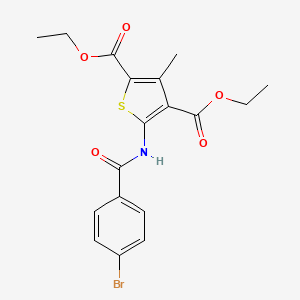
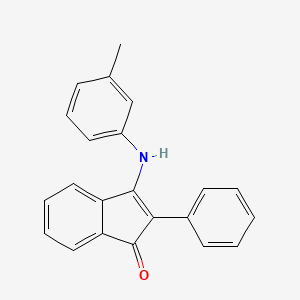
![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)
![2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2652932.png)
![4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B2652933.png)
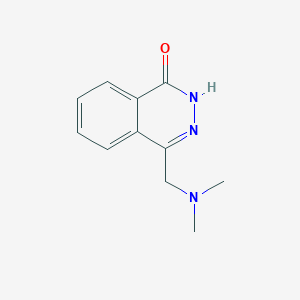
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)
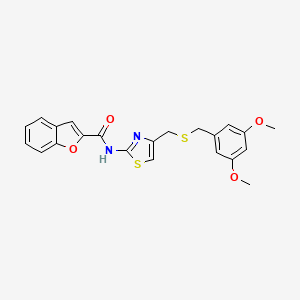

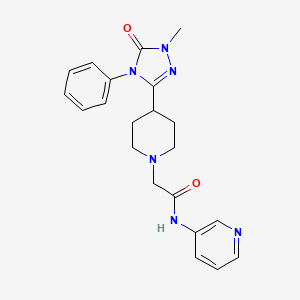
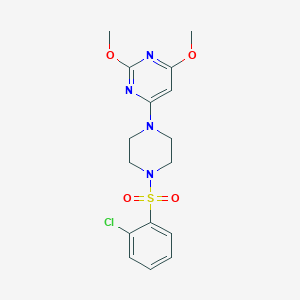
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)
